L-PHENYLALANINE-N-FMOC (13C9; 15N)
Description
Significance of Isotopic Enrichment in Biomolecular Studies
The enrichment of biomolecules with stable isotopes has revolutionized our ability to study dynamic cellular processes. By introducing molecules containing isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), scientists can differentiate between pre-existing and newly synthesized molecules. This ability to trace the fate of specific atoms is invaluable for understanding the complex networks of metabolic pathways. silantes.comcreative-proteomics.com
The dual labeling of molecules with both ¹³C and ¹⁵N, often referred to as double labeling, offers a particularly powerful approach for studying proteins and their building blocks, amino acids. protein-nmr.org.uk This strategy is frequently employed in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing these labeled amino acids. creative-proteomics.com The resulting proteins incorporate these heavy isotopes, allowing for their precise quantification and identification using mass spectrometry. creative-proteomics.com This method provides detailed insights into protein expression levels, protein-protein interactions, and post-translational modifications. creative-proteomics.com
Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, dual labeling is crucial for the assignment of backbone and side-chain atoms, a prerequisite for determining the three-dimensional structure of proteins. protein-nmr.org.ukpatentdigest.org The presence of both ¹³C and ¹⁵N enhances the resolution and sensitivity of NMR experiments, which is especially beneficial for studying larger proteins. utoronto.ca
The application of stable isotopes is fundamental to understanding the mechanisms of life at the molecular level. iaea.org By tracing the flow of isotopes through metabolic pathways, researchers can map out reaction sequences and determine the rates of metabolic fluxes. silantes.com This has been instrumental in fields like metabolomics, where the dynamics of small molecule metabolites are investigated. silantes.com
In proteomics, stable isotopes enable the quantitative analysis of the proteome, the entire set of proteins expressed by an organism. This allows for the study of how protein levels change in response to various stimuli or in disease states. creative-proteomics.com Moreover, stable isotope labeling is a key tool in drug discovery and development, aiding in the identification of drug targets and the study of drug-metabolite interactions. silantes.comnih.gov For instance, Fourier-transform infrared (FTIR) spectroscopy, when combined with ¹³C labeling, can be used to study protein-protein and enzyme-substrate interactions by shifting the spectral bands of the labeled protein. nih.gov
Academic Context of N-Fluorenylmethyloxycarbonyl (N-FMOC) Protection in Peptide Chemistry
The synthesis of peptides, short chains of amino acids, is a cornerstone of biochemical research and pharmaceutical development. The N-Fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a pivotal role in the most widely used method for peptide synthesis: solid-phase peptide synthesis (SPPS). creative-peptides.comnih.gov
Principles of N-FMOC Chemistry in Solid-Phase Synthesis
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov The N-Fmoc group serves as a temporary shield for the α-amino group of the incoming amino acid, preventing unwanted side reactions. creative-peptides.com
The core principle of Fmoc-based SPPS relies on an orthogonal protection strategy. The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comnih.gov This deprotection step exposes the amino group, allowing it to form a peptide bond with the next Fmoc-protected amino acid in the sequence. uci.edu This cycle of deprotection and coupling is repeated until the desired peptide is assembled.
Advantages of N-FMOC Strategy for Complex Peptide Construction
The Fmoc strategy offers several key advantages, particularly for the synthesis of complex and "difficult" peptides. The mild basic conditions used for Fmoc removal are compatible with a wide range of sensitive amino acid side chains and modifications, such as phosphorylation and glycosylation, which might be compromised by the harsh acidic conditions of older methods like the Boc/Bzl strategy. nih.gov
The ability to monitor the deprotection step by UV spectroscopy, due to the strong absorbance of the released dibenzofulvene-piperidine adduct, provides a convenient way to track the reaction's progress. chempep.com Furthermore, the Fmoc/tBu strategy is highly amenable to automation, which has greatly increased the efficiency and reliability of peptide synthesis. creative-peptides.comlifetein.com This has been crucial in producing peptides for a wide array of research and therapeutic applications. nih.gov However, challenges such as peptide aggregation can arise during the synthesis of certain sequences, which can hinder reaction kinetics. oup.com
Positioning of L-PHENYLALANINE-N-FMOC (13C9; 15N) within the Landscape of Labeled Amino Acids for Research
L-PHENYLALANINE-N-FMOC (13C9; 15N) is a specialized and highly valuable reagent that sits (B43327) at the intersection of stable isotope labeling and Fmoc-based peptide synthesis. This compound is an isotopically labeled version of the amino acid phenylalanine, where all nine carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. isotope.comsigmaaldrich.com The amino group is protected by the Fmoc group.
This specific combination of features makes it an ideal building block for the synthesis of isotopically labeled peptides. These peptides can then be used in a variety of advanced research applications, including:
Biomolecular NMR: The incorporated ¹³C and ¹⁵N labels are essential for structural and dynamic studies of peptides and proteins by NMR spectroscopy. isotope.comisotope.com
Proteomics and Mass Spectrometry: Peptides synthesized with this labeled amino acid can serve as internal standards for the highly accurate quantification of proteins and peptides in complex biological samples by mass spectrometry. isotope.comisotope.com
The use of L-PHENYLALANINE-N-FMOC (13C9; 15N) allows for the introduction of a "heavy" amino acid at a specific position within a synthetic peptide. This targeted labeling is invaluable for detailed mechanistic studies of enzyme-substrate interactions, protein folding, and other dynamic molecular processes.
| Property | Value |
| Synonyms | FMOC-L-phenylanine; N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine; Fmoc-Phe-OH. isotope.comisotope.com |
| Molecular Weight (Labeled) | 397.36 g/mol . isotope.comisotope.com |
| Chemical Purity | ≥95%. isotope.com |
| Isotopic Purity | 99% for ¹³C; 99% for ¹⁵N. isotope.com |
| Form | Solid. sigmaaldrich.com |
| Applications | Biomolecular NMR, Proteomics, Peptide synthesis. isotope.comsigmaaldrich.comisotope.com |
| Storage Temperature | 2-8°C, desiccated and protected from light. isotope.comsigmaaldrich.comisotope.com |
| CAS Number (Labeled) | 1217455-27-0. isotope.comsigmaaldrich.comisotope.com |
| Linear Formula | ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H. sigmaaldrich.com |
Properties
Molecular Weight |
397.36 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Incorporation
Strategies for L-PHENYLALANINE (13C9; 15N) Biosynthesis and Isotopic Enrichment
The production of uniformly labeled L-phenylalanine, where all nine carbon atoms are replaced with the ¹³C isotope and the nitrogen atom is replaced with the ¹⁵N isotope, relies heavily on biotechnological approaches. These methods leverage the metabolic machinery of microorganisms to incorporate stable isotopes from simple labeled precursors into the desired amino acid.
Microbial Fermentation Techniques for Uniform Isotopic Labeling
Microbial fermentation is a cornerstone for the cost-effective production of isotopically labeled amino acids. nih.gov Strains of bacteria, most notably Escherichia coli, are extensively used for this purpose. nih.govnih.gov These microorganisms are cultured in minimal media where the sole carbon and nitrogen sources are isotopically labeled, such as [U-¹³C]-glucose and [¹⁵N]-ammonium chloride. biospec.net As the bacteria grow and metabolize these substrates, the isotopes are incorporated into their cellular components, including the full suite of amino acids.
The efficiency of this process is a key consideration. Research has shown that optimizing fermentation conditions, such as the concentration of the labeled precursors, can significantly impact the yield of the target amino acid. For instance, studies on the biosynthesis of the nonribosomal peptide gramicidin (B1672133) S, which contains phenylalanine, revealed that lower concentrations of phenylalanine in the medium led to a higher uptake efficiency by the cells. nih.gov
Precursor Design and Metabolic Pathway Engineering for Labeled Phenylalanine Production
To enhance the yield and specificity of L-phenylalanine production, metabolic engineering strategies are employed to modify the bacterium's genetic and regulatory networks. nih.govnih.gov The biosynthesis of L-phenylalanine in E. coli involves a complex pathway with several key enzymes and regulatory feedback loops. nih.gov
Two primary precursors for the phenylalanine biosynthetic pathway are phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov A significant focus of metabolic engineering is to increase the intracellular availability of these precursors. Furthermore, key enzymes in the pathway, such as DAHP synthase and chorismate mutase-prephenate dehydratase (CM-PDT), are often subject to feedback inhibition by L-phenylalanine. nih.gov Genetic modifications to these enzymes to render them resistant to this feedback inhibition can lead to a significant increase in L-phenylalanine accumulation. researchgate.net
Another strategy involves the use of auxotrophic strains of E. coli that are unable to synthesize certain amino acids. This allows for more controlled incorporation of specific labeled amino acids or their precursors supplied in the growth medium. acs.org
Specific Labeling Patterns of Phenylalanine Isotopic Variants (e.g., Ring-labeled, Fully Labeled)
While uniform labeling (fully labeled) is common, specific labeling patterns, where only certain atoms in the molecule are isotopically enriched, are also highly valuable for specific applications in NMR spectroscopy. uah.eduwhiterose.ac.uk For example, ring-labeled L-phenylalanine, where only the six carbon atoms of the aromatic ring are ¹³C-labeled, can be synthesized. isotope.com This is often achieved by providing specifically labeled precursors in the growth medium.
Metabolic engineering can also be used to produce phenylalanine with ¹³C exclusively at specific positions, such as the Cα, Cγ, and Cε positions. nih.gov This type of labeling can eliminate certain couplings, leading to cleaner and more easily interpretable NMR spectra. uah.edu The introduction of advanced metabolic precursors that are transformed into the desired amino acid during protein expression allows for precise control over the final isotope pattern. nih.gov
| Isotopic Variant | Labeling Pattern | Common Application |
| L-Phenylalanine (¹³C₉, ¹⁵N) | All 9 carbons are ¹³C and the nitrogen is ¹⁵N | General purpose for NMR and mass spectrometry-based proteomics |
| L-Phenylalanine (ring-¹³C₆) | The 6 carbons of the phenyl ring are ¹³C | NMR studies focusing on the aromatic ring |
| Site-specifically labeled Phenylalanine | ¹³C at specific positions (e.g., Cα, Cγ, Cε) | Advanced NMR experiments to simplify spectra and study specific interactions |
Chemical Derivatization to N-FMOC Protected L-PHENYLALANINE (¹³C₉, ¹⁵N)
Once the isotopically labeled L-phenylalanine has been produced and purified, the next step is the chemical attachment of the N-FMOC protecting group. This group is essential for solid-phase peptide synthesis, as it prevents the amino group of the phenylalanine from reacting out of turn.
Academic Synthetic Routes for N-FMOC Protection of Isotopic Amino Acids
The N-FMOC protection of amino acids is a well-established chemical transformation. A common method involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.govnih.gov The reaction is typically carried out in an aqueous medium or a mixture of organic solvents and water. rsc.orgrsc.org
Several reagents and conditions have been developed to facilitate this reaction. For instance, stable Fmoc-benzotriazoles have been shown to react with amino acids in the presence of triethylamine (B128534) to afford the N-Fmoc protected product in high yields. organic-chemistry.org The choice of solvent system and base is critical for the success of the reaction and to minimize side products.
Incorporation into Peptides and Proteins
The introduction of L-PHENYLALANINE-N-FMOC (¹³C₉; ¹⁵N) into polypeptide chains is a cornerstone for a variety of analytical applications, most notably in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics. isotope.comisotope.com The heavy isotope labels act as reporters, allowing researchers to distinguish the labeled amino acid from its unlabeled counterparts within a complex biological sample.
Cell-Free Protein Expression Systems Utilizing Labeled Amino Acid Precursors
Cell-free protein synthesis (CFPS) offers a powerful alternative to in-vivo expression. d-nb.infobiorxiv.org These systems use cellular extracts containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes) but without the constraints of a living cell. nih.govmedium.com For isotopic labeling, the system is simply supplemented with the desired labeled amino acid, in this case, L-Phenylalanine (¹³C₉; ¹⁵N), while the unlabeled version is omitted. The N-FMOC group is not used here, as the free amino acid is required for charging tRNAs.
The advantages of CFPS for labeling include:
High Incorporation Efficiency: Direct access to the translational machinery allows for high-efficiency incorporation of the labeled amino acid. nih.gov
Production of Toxic Proteins: Proteins that would be toxic to living cells can be readily produced. biorxiv.org
Precise Control: The reaction environment can be precisely controlled, and direct manipulation of components is possible. d-nb.info
Speed: CFPS is a rapid method for producing and screening protein variants. biorxiv.org
CFPS systems are particularly effective for uniform labeling, where every instance of a specific amino acid type is replaced with its labeled counterpart. nih.gov
In Vivo Biosynthetic Labeling in Model Organisms (e.g., E. coli)
In vivo labeling involves growing a model organism, most commonly Escherichia coli, in a defined minimal medium where a specific unlabeled amino acid is replaced with its isotopically labeled version. thermofisher.comnih.gov To ensure that the supplied L-Phenylalanine (¹³C₉; ¹⁵N) is incorporated specifically and not diluted or converted into other amino acids (a process known as metabolic scrambling), phenylalanine auxotrophic E. coli strains are used. nih.govoup.com
An auxotrophic strain is one that has lost the ability to synthesize a particular essential nutrient, in this case, phenylalanine, due to genetic mutations in its biosynthetic pathway. addgene.orgoup.com Therefore, the cell is forced to uptake the exogenously supplied labeled phenylalanine for all its protein synthesis needs. nih.govplos.org This ensures that the labeling is specific and efficient. nih.gov Researchers have identified multiple transport systems in E. coli, such as AroP, PheP, and the LIV-I/LS system, that are responsible for phenylalanine uptake. nih.gov
This method is highly cost-effective for producing large quantities of uniformly labeled proteins for structural studies. nih.gov
Applications in Structural Biology Research Utilizing Isotopic Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy of Labeled Biomolecules
The use of uniformly or selectively ¹³C and ¹⁵N-labeled amino acids, such as phenylalanine, is a cornerstone of modern NMR spectroscopy for studying proteins and peptides. nih.gov The incorporation of these isotopes overcomes the inherent limitations of NMR, such as spectral overlap and low sensitivity, especially for larger biomolecules. nih.govnih.gov
Protein and Peptide Structure Determination
The precise determination of the three-dimensional structure of proteins and peptides is essential for understanding their function. Isotopic labeling with ¹³C and ¹⁵N provides the necessary tools to decipher these complex molecular architectures.
A critical first step in any protein NMR study is resonance assignment, which involves attributing each signal in the NMR spectrum to a specific atom in the protein sequence. The enrichment of proteins with ¹³C and ¹⁵N is fundamental to this process. nih.gov Multidimensional NMR experiments, such as 2D and 3D techniques, are employed to establish correlations between the chemical shifts of neighboring nuclei. meihonglab.comnih.gov
For instance, inter-residue connectivities can be established using an N(CO)CA technique, which links the nitrogen atom of one residue to the alpha-carbon of the preceding residue. meihonglab.comnih.gov Intra-residue connections are often determined using a 3D NCACB experiment, which leverages the well-resolved Cβ chemical shift to differentiate between amino acid types. meihonglab.comnih.gov However, the assignment of aromatic ring resonances in amino acids like phenylalanine can be challenging due to small chemical shift differences between the ring's carbons and protons. nih.gov To address this, specialized labeling schemes, including regio- and stereoselective ¹³C labeling, have been developed to simplify spin systems and facilitate unambiguous assignments. nih.gov
Fractional ¹³C labeling, where proteins are grown in media containing a mixture of ¹³C-labeled and unlabeled glucose, can also aid in the assignment of aromatic signals from phenylalanine and tyrosine due to the biosynthetic pathways involved. mdpi.com This approach can reduce costs while still providing sufficient information for structure determination. mdpi.com
Table 1: Common Multidimensional NMR Experiments for Resonance Assignment
| Experiment Name | Information Provided | Key Feature |
|---|---|---|
| N(CO)CA | Inter-residue connectivity (Nᵢ - Cαᵢ₋₁) | Transfers magnetization via the carbonyl carbon. |
| NCACB | Intra-residue connectivity (Nᵢ - Cαᵢ - Cβᵢ) | Utilizes the Cβ chemical shift for amino acid typing. |
| ¹³C Spin Diffusion | Identifies neighboring ¹³C spin pairs | Shows off-diagonal peaks in a 2D spectrum. |
| Dipolar-mediated INADEQUATE | Resolves carbons with similar chemical shifts | Exploits through-space dipolar interactions. |
| (H)N(CO-TOCSY)NH | Sequential assignments in flexible polypeptides | Uses carbonyl carbon homonuclear isotropic mixing. scispace.com |
| (H)CA(CO-TOCSY)NH | Sequential assignments in flexible polypeptides | Correlates intra-residue and sequential amide protons. scispace.com |
| (H)CBCA(CO-TOCSY)NH | Sequential assignments in flexible polypeptides | Links Cβ and Cα chemical shifts to amide protons. scispace.com |
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the saturation of one nuclear spin affects the intensity of another nearby spin. youtube.comyoutube.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining inter-proton distances. youtube.com These distance restraints are crucial for calculating the three-dimensional structure of a protein. youtube.com
In ¹³C and ¹⁵N-labeled proteins, NOE-based experiments can be significantly enhanced. By editing or filtering the signals of protons attached to ¹³C or ¹⁵N, the complexity of the spectra is reduced, allowing for the identification of NOEs that would otherwise be obscured by overlapping resonances. nih.gov For phenylalanine residues, NOEs between the aromatic ring protons and other protons in the protein provide critical long-range distance information that helps to define the protein's global fold. nih.gov The incorporation of NOE-derived distance restraints into computational structure calculation programs, such as those using distance geometry, allows for the generation of accurate conformational ensembles. ethz.ch
The aromatic side chain of phenylalanine plays a significant role in protein structure and function, often participating in hydrophobic interactions within the protein core. nih.gov Specifically labeling the aromatic ring of phenylalanine with ¹³C can greatly enhance the precision of protein structures determined by NMR. nih.gov
The introduction of ¹³C labels into the aromatic ring provides additional probes for structural restraints. For example, ¹³C-¹³C dipolar coupling measurements can provide distance information within the ring and between the ring and other labeled sites. Furthermore, the chemical shifts of the aromatic carbons are sensitive to their local environment, providing valuable information about packing and interactions within the protein. researchgate.net
Recent advancements include the use of triple-labeled (¹³C/¹⁹F/²H) phenylalanine analogues. nih.govresearchgate.net The ¹⁹F label offers high NMR sensitivity and a large chemical shift range, acting as a bioorthogonal reporter. nih.govresearchgate.net The combination of ¹³C and ¹⁹F labels allows for the use of specialized NMR experiments, such as ¹⁹F-¹³C HSQC, which can provide high-resolution structural data even for large biomolecules. nih.gov
Protein and Peptide Dynamics Studies
Beyond static structures, understanding the dynamic nature of proteins is crucial for comprehending their biological activity. Isotopic labeling with ¹³C and ¹⁵N allows for the detailed characterization of protein dynamics over a wide range of timescales.
NMR relaxation parameters, including the spin-lattice (T₁) and spin-spin (T₂) relaxation times, and the rotating-frame spin-lattice relaxation rate (R₁ρ), are sensitive to molecular motions. utoronto.ca By measuring these parameters for the ¹³C and ¹⁵N nuclei in a labeled protein, it is possible to probe the dynamics of the protein backbone and side chains. utoronto.ca
Table 2: NMR Relaxation Parameters and Their Relation to Molecular Dynamics
| Relaxation Parameter | Timescale of Motion Detected | Information Gained |
|---|---|---|
| T₁ (Spin-Lattice Relaxation) | Fast (ps - ns) | Information on fast internal motions and overall molecular tumbling. |
| T₂ (Spin-Spin Relaxation) | Slow (µs - ms) | Sensitive to slower conformational exchange processes. |
| R₁ρ (Rotating-Frame Spin-Lattice Relaxation) | Slow (µs - ms) | Probes motions on a similar timescale to T₂ but can be more sensitive to certain exchange processes. |
| Heteronuclear NOE | Fast (ps - ns) | Provides information on the amplitude of fast internal motions. |
Ligand Binding and Molecular Interactions
Understanding how proteins interact with other molecules is fundamental to biology. NMR spectroscopy, empowered by isotopic labeling, is a primary tool for mapping these interactions and elucidating the mechanisms of binding. nih.gov
Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping, is a widely used NMR technique to identify the binding site of a ligand on a protein and to determine the binding affinity. nih.govresearchgate.netbohrium.com The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. nih.gov When a ligand binds to a protein, the chemical shifts of the nuclei in and around the binding site will be altered. nih.govcncb.ac.cn
By acquiring NMR spectra of an isotopically labeled protein (e.g., uniformly ¹⁵N-labeled) in the absence and presence of a ligand, one can monitor the changes in chemical shifts for each residue. nih.gov Residues that experience significant chemical shift perturbations are likely to be part of the binding interface. researchgate.net The magnitude of the shift changes can also be used to calculate the dissociation constant (Kd) of the interaction, provided the exchange between the free and bound states is fast on the NMR timescale. nih.gov The use of ¹⁵N HSQC spectra is most common for this purpose. nih.govcncb.ac.cn
Allostery is a fundamental process in biology where the binding of a ligand at one site on a protein affects the binding or activity at a distant site. nih.govnih.gov This long-range communication is often mediated by subtle conformational changes that propagate through the protein structure. nih.gov NMR spectroscopy is uniquely suited to study allostery because it can provide information on both the structure and dynamics of proteins at atomic resolution. nih.govnih.gov
Isotopic labeling is crucial for these studies, allowing researchers to monitor specific residues or regions of a protein. pnas.org For example, by selectively labeling methyl groups of certain amino acids, it is possible to study large protein complexes and allosteric machines. pnas.org Changes in chemical shifts or dynamics upon ligand binding can reveal the allosteric pathways through the protein. nih.gov In some cases, researchers have created mixed-labeled dimers, where one subunit is isotopically labeled and the other is not, to study the elusive singly-bound state in allosteric homodimers. nih.gov
Solid-State NMR (SSNMR) Applications for Membrane Proteins and Aggregates
While solution NMR is a powerful tool, it is not suitable for studying insoluble proteins like membrane proteins in their native lipid environment or large protein aggregates, such as those associated with neurodegenerative diseases. nih.govnih.govresearchgate.net Solid-state NMR (SSNMR) has emerged as a vital technique for characterizing the structure and dynamics of these challenging biological systems. nih.govuniversiteitleiden.nlnih.gov
The use of isotopically labeled proteins, for which L-PHENYLALANINE-N-FMOC (¹³C₉; ¹⁵N) is a precursor, is essential for SSNMR. ethz.chresearcher.life Uniform or selective labeling with ¹³C and ¹⁵N is necessary to obtain sufficient signal and to resolve individual atomic resonances in multidimensional SSNMR experiments. nih.govmeihonglab.com These experiments can provide detailed structural information, including the determination of three-dimensional structures of membrane proteins and amyloid fibrils. nih.gov
For instance, SSNMR studies on isotopically labeled samples have provided insights into the structure and dynamics of membrane proteins within lipid bilayers. nih.govresearchgate.net Furthermore, SSNMR has been instrumental in elucidating the structure of protein aggregates, providing crucial information about the molecular basis of diseases like Alzheimer's. nih.gov Selective labeling of phenylalanine can be particularly useful in these studies to probe specific interactions and conformations within these large assemblies. nih.govmit.edu
| Application of SSNMR | Description |
| Membrane Proteins | Provides information on the structure, interactions, and dynamics of membrane proteins in their native lipid environment. nih.govresearchgate.net |
| Protein Aggregates | Elucidates the structural details of oligomers and amyloid fibrils, which are often associated with disease. nih.gov |
| Biological Assemblies | Can be applied to a wide range of large biological complexes, including viral capsids and protein-protein complexes. nih.gov |
Complementary Spectroscopic Techniques
While NMR is a central technique, the insights gained from isotopic labeling can be enhanced when combined with other spectroscopic methods. For example, incorporating fluorinated phenylalanine analogs, which can be synthesized using methods that may involve isotopically labeled precursors, allows for the use of ¹⁹F NMR. nih.govresearchgate.net Fluorine-19 is a highly sensitive nucleus for NMR and provides a bioorthogonal probe to study protein structure and interactions with minimal background signal. nih.gov The combination of ¹³C and ¹⁹F labeling can be particularly powerful. nih.govresearchgate.net
Two-Dimensional Infrared (2D IR) Spectroscopy with Site-Selective Labeling
Two-dimensional infrared (2D IR) spectroscopy is a cutting-edge technique that measures the vibrational coupling and dynamics of molecular bonds with femtosecond time resolution. By spreading the vibrational spectrum into two dimensions, it can reveal structural details and environmental fluctuations that are hidden in conventional one-dimensional IR spectra. nih.gov
Site-selective isotopic labeling with compounds like L-PHENYLALANINE-N-FMOC (13C9; 15N) is particularly advantageous for 2D IR studies. The vibrational frequencies of peptide bonds (the amide I band) are sensitive to their local environment, including hydrogen bonding, solvent exposure, and secondary structure. The introduction of ¹³C and ¹⁵N at a specific phenylalanine residue will shift its amide I frequency, effectively creating a unique spectroscopic window to observe that particular site without interference from the rest of the protein. nih.gov
Research Findings:
Studies utilizing site-specific isotope labeling have demonstrated the power of 2D IR to probe protein conformational heterogeneity and dynamics. For instance, by incorporating an isotope-labeled probe, researchers can characterize a wide range of microenvironments within a protein and monitor distinct responses to events like ligand binding. nih.gov While a direct 2D IR study using L-PHENYLALANINE-N-FMOC (13C9; 15N) is not prominently documented, the principle remains the same. The ¹³C=¹⁸O labeling of the peptide backbone at specific residues in the human islet amyloid polypeptide (hIAPP) has been used to follow the residue-specific kinetics of amyloid fibril formation, revealing a multi-step aggregation pathway. nih.gov This approach allows for the testing of kinetic models of fibril formation by providing the relative population of each residue in its final structure at different time points. nih.gov
Table 1: Representative 2D IR Data for a Site-Specifically Labeled Phenylalanine Residue
| Parameter | Description | Representative Value |
| Diagonal Peak Frequency (ω_pump = ω_probe) | The central frequency of the labeled residue's amide I vibration. The shift from the unlabeled frequency confirms site-specific labeling. | ~1600-1620 cm⁻¹ (shifted from ~1640-1660 cm⁻¹) |
| Cross-Peak Frequencies | Frequencies indicating vibrational coupling between the labeled phenylalanine and other residues. | Varies depending on protein structure |
| Lineshape and Linewidth | Provides information about the homogeneity of the local environment and the timescale of structural fluctuations. | Broader lines indicate greater heterogeneity or faster dynamics |
| Anharmonicity | The difference between the fundamental transition and the overtone, which is sensitive to the potential energy surface of the vibration. | ~15-20 cm⁻¹ |
Electron Paramagnetic Resonance (EPR) Spectroscopy with Labeled Residues
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects molecules with unpaired electrons, known as paramagnetic species. In protein studies, this is often achieved by site-directed spin labeling (SDSL), where a stable radical (a spin label) is introduced at a specific site. frontiersin.orgresearchgate.net EPR can then provide information about the local environment, mobility of the labeled site, and distances between two spin-labeled sites. nih.gov
While L-PHENYLALANINE-N-FMOC (13C9; 15N) is not itself a spin label, its use in conjunction with SDSL can be highly beneficial. The Fmoc-protected amino acid allows for the synthesis of peptides where a spin label can be placed at one position, and the isotopically labeled phenylalanine at another. The ¹³C and ¹⁵N isotopes can influence the EPR spectrum of the nearby spin label through hyperfine interactions, providing an additional layer of structural information.
More directly, non-natural amino acids with built-in spin labels or the ability to be easily modified with one are becoming more common. For example, p-azido-L-phenylalanine can be incorporated into a protein and then "clicked" with a spin label, offering a powerful tool for distance measurements using techniques like Double Electron-Electron Resonance (DEER). nih.gov The genetic encoding of non-canonical, spin-labeled amino acids directly into proteins in vivo represents a significant advancement, removing the need for chemical labeling steps. acs.org
Research Findings:
EPR studies using site-directed spin labeling have been instrumental in characterizing protein conformation and dynamics. For instance, by attaching gadolinium-based tags to genetically encoded p-azido-L-phenylalanine, researchers have been able to perform precise distance measurements within proteins. nih.gov This approach is particularly powerful as the position of the spin label can be predicted with high accuracy. nih.gov In the study of flavin-dependent photoreceptors, EPR has been used to identify transient radical intermediates and, through site-directed mutagenesis (e.g., replacing tyrosine with phenylalanine), to pinpoint the specific residues involved in the photochemical reaction. frontiersin.org
Table 2: Potential EPR Applications with Labeled Phenylalanine Residues
| EPR Technique | Information Gained | Role of Labeled Phenylalanine |
| Continuous Wave (CW-EPR) | Mobility and polarity of the spin label's local environment. | The isotopically labeled phenylalanine can be part of the local environment, influencing the EPR lineshape of a nearby spin label. |
| Double Electron-Electron Resonance (DEER) | Measures distances between two spin labels in the range of ~1.5-8 nm. | A peptide can be synthesized with a spin label at one site and L-PHENYLALANINE-N-FMOC (13C9; 15N) at another, allowing for precise placement of one of the points for distance measurement if the phenylalanine is subsequently modified or if a spin-labeled non-natural analog is used. |
| Electron Nuclear Double Resonance (ENDOR) | Measures hyperfine interactions between the unpaired electron of the spin label and nearby nuclear spins. | The ¹³C and ¹⁵N nuclei of the labeled phenylalanine would give rise to specific ENDOR signals if they are in close proximity to the spin label, providing precise distance and orientation information. |
Compound Information
Table 3: Compound Details
| Compound Name | Synonyms | CAS Number (Labeled) | Molecular Formula (Labeled) | Molecular Weight (Labeled) |
|---|---|---|---|---|
| L-PHENYLALANINE-N-FMOC (13C9; 15N) | Fmoc-L-phenylalanine-(¹³C₉, ¹⁵N); N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-(¹³C₉, ¹⁵N) | 1217455-27-0 isotope.com | ¹³C₉H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H | 397.36 g/mol isotope.com |
| L-Phenylalanine | (S)-2-Amino-3-phenylpropionic acid | 63-91-2 | C₉H₁₁NO₂ | 165.19 g/mol |
| p-Azido-L-phenylalanine | 33173-53-4 | C₉H₁₀N₄O₂ | 206.20 g/mol |
Applications in Quantitative Proteomics and Peptidomics
Mass Spectrometry (MS) Based Quantification Techniques
Mass spectrometry has become an indispensable tool for the large-scale analysis of proteins, known as proteomics. Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Several techniques have been developed to this end, with many relying on the use of stable isotopes to label proteins or peptides.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics. chempep.comwikipedia.org It allows for the differential labeling of entire proteomes, enabling direct comparison of protein abundance between different cell populations. chempep.com
The core principle of SILAC involves growing cells in a medium where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart. chempep.com In the context of this article, cells are cultured in a medium containing L-Phenylalanine (¹³C₉, ¹⁵N) instead of the natural L-Phenylalanine. sigmaaldrich.comisotope.comnih.gov During protein synthesis, the cells incorporate this heavy-labeled amino acid into their proteins. hopkinsmedicine.org To ensure complete incorporation, cells are typically cultured for several generations (at least 5-6 cell doublings) in this specialized medium. chempep.comhopkinsmedicine.org
Once one cell population is fully labeled with the "heavy" L-Phenylalanine and a control population is grown in a "light" medium with the natural amino acid, the two populations can be combined. chempep.com This early-stage mixing minimizes experimental variability that can be introduced during sample preparation steps like cell lysis and protein digestion. nih.gov When the mixed protein sample is analyzed by mass spectrometry, the peptides containing the heavy L-Phenylalanine will exhibit a specific mass shift compared to their light counterparts, allowing for their distinct identification and quantification. youtube.com
SILAC is a versatile technique that can be used for both relative and absolute quantification of proteins.
Relative Quantification: In a typical relative quantification experiment, two cell populations (e.g., treated vs. untreated) are labeled with heavy and light amino acids, respectively. creative-proteomics.com After combining the cell lysates and digesting the proteins, the samples are analyzed by LC-MS/MS. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of that protein between the two conditions. creative-proteomics.com This method is highly accurate for comparing protein expression levels. creative-proteomics.com
Absolute Quantification (Absolute SILAC): For absolute quantification, a known amount of a purified protein or a set of proteins that have been fully labeled with a heavy amino acid (like L-Phenylalanine (¹³C₉, ¹⁵N)) is spiked into the sample of interest. acs.orgnih.gov This "Absolute SILAC" (AQUA) strategy uses these labeled proteins as internal standards. acs.orgacs.org By comparing the signal intensity of the endogenous "light" peptide to the known quantity of the spiked "heavy" standard, the absolute amount (e.g., copy number per cell) of the target protein can be determined with high accuracy, even for low-abundance proteins. acs.orgnih.govresearchgate.net This approach is particularly valuable for determining the precise stoichiometry of protein complexes and for biomarker validation. acs.org
Table 1: Comparison of Relative and Absolute Quantification in SILAC
| Feature | Relative Quantification | Absolute Quantification (Absolute SILAC) |
| Goal | Compare protein abundance between samples. | Determine the absolute amount of a protein in a sample. |
| Method | Compares peak intensities of heavy and light peptide pairs. | Compares the signal of the endogenous peptide to a known amount of a heavy-labeled protein standard. |
| Output | Ratio of protein abundance. | Absolute quantity (e.g., fmol, copy number per cell). |
| Application | Identifying differentially expressed proteins. | Determining protein stoichiometry, biomarker validation. |
Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) Approaches
TMT and iTRAQ are chemical labeling techniques that utilize isobaric tags. acs.orgmedium.com These tags have the same total mass but differ in the distribution of heavy isotopes within their structure, allowing for the simultaneous analysis of multiple samples (multiplexing). acs.orgcuni.cz
In the context of TMT and iTRAQ, isotopically labeled amino acids like L-PHENYLALANINE-N-FMOC (13C9; 15N) are not directly incorporated in cell culture. isotope.comsigmaaldrich.com Instead, they are used in the synthesis of isotopically labeled peptide standards. These standards, which have a known concentration, can be spiked into the samples after protein digestion and labeling with the isobaric tags.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis. isotope.comnih.gov The use of Fmoc-protected, isotopically labeled phenylalanine allows for the precise incorporation of a heavy-labeled amino acid at a specific position within a synthetic peptide. This synthetic peptide can then serve as an internal standard for the absolute quantification of a specific target peptide in a complex mixture that has been labeled with TMT or iTRAQ reagents.
A major advantage of TMT and iTRAQ is their multiplexing capability. nih.govnih.gov Different versions of these tags allow for the simultaneous analysis of up to 11 (TMT) or 8 (iTRAQ) different samples in a single mass spectrometry run. cuni.cznih.gov This significantly increases throughput and reduces variability between runs. annualreviews.orgcapitainer.com
In a typical workflow, peptides from each sample are labeled with a different isobaric tag. cuni.cz The labeled samples are then combined and analyzed together. In the initial MS scan, all the differently tagged versions of the same peptide appear as a single peak because they are isobaric. acs.org However, during fragmentation in the tandem mass spectrometer (MS/MS), the tags break apart to produce unique "reporter ions" of different masses. acs.org The relative intensities of these reporter ions correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples. acs.org
Table 2: Features of TMT and iTRAQ
| Feature | Tandem Mass Tag (TMT) | Isobaric Tags for Relative and Absolute Quantification (iTRAQ) |
| Multiplexing | Up to 11-plex | 4-plex and 8-plex |
| Labeling Chemistry | Amine-reactive | Amine-reactive |
| Quantification | Based on reporter ions in MS/MS or MS3 spectra. | Based on reporter ions in MS/MS spectra. |
| Developer | Thermo Fisher | AB SCIEX |
Data interpretation in multiplexed proteomics requires specialized software to identify the peptides and quantify the reporter ion intensities. princeton.edu While these methods offer high throughput and precision, challenges such as ratio compression (underestimation of abundance changes) can occur, which may require advanced data acquisition strategies like MS3 to mitigate. princeton.edu
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for determining the absolute concentration of a target analyte in a complex sample. In proteomics, this is often achieved through the Absolute QUAntification (AQUA) strategy. cellsignal.com This method relies on the use of a synthetic, stable isotope-labeled peptide that is chemically identical to a peptide sequence derived from the protein of interest. rockefeller.edu
L-PHENYLALANINE-N-FMOC (13C9; 15N) is a key precursor for the synthesis of these AQUA peptides. thermofisher.comsigmaaldrich.com A known quantity of the "heavy" AQUA peptide, synthesized using this labeled amino acid, is spiked into a biological sample. Following enzymatic digestion of the proteins in the sample, both the endogenous "light" peptide and the spiked "heavy" standard are analyzed by mass spectrometry. Because the light and heavy peptides have nearly identical physicochemical properties, they co-elute during liquid chromatography and exhibit the same ionization efficiency. cellsignal.com The mass spectrometer, however, can distinguish them based on their mass difference. By comparing the signal intensities of the heavy and light peptide peaks, the absolute quantity of the endogenous peptide, and thus the target protein, can be accurately calculated. rockefeller.edu
Table 1: Illustrative Example of IDMS Data for Absolute Quantification of Protein X
| Parameter | Value |
| Target Protein | Protein X |
| Endogenous Peptide Sequence | F*LGEHNIDVLEGNEQFINAAK |
| Synthesized AQUA Peptide | FLGEHNIDVLEGNEQFINAAK (F = L-Phenylalanine-(13C9, 15N)) |
| Known Amount of Spiked AQUA Peptide | 100 fmol |
| Mass Spectrometry Signal Intensity (Light Peptide) | 1,500,000 |
| Mass Spectrometry Signal Intensity (Heavy Peptide) | 3,000,000 |
| Calculated Absolute Amount of Endogenous Peptide | 50 fmol |
This table represents a hypothetical dataset to illustrate the principles of IDMS using an AQUA peptide derived from L-PHENYLALANINE-N-FMOC (13C9; 15N). The calculation is based on the ratio of the light to heavy signal intensities multiplied by the known amount of the spiked heavy peptide.
Analysis of Protein Turnover and Synthesis Rates
Understanding the dynamics of protein synthesis and degradation is crucial for elucidating cellular regulation and responses to various stimuli. Stable isotope labeling provides a powerful means to track these processes over time.
Measuring Fractional Synthesis Rates (FSR) of Proteins
The Fractional Synthesis Rate (FSR) is a measure of the rate at which newly synthesized proteins replace the existing protein pool over a specific period. This is often determined by introducing a labeled amino acid into a biological system and measuring its incorporation into proteins over time.
While direct use of L-PHENYLALANINE-N-FMOC (13C9; 15N) is not typical for in-vivo labeling due to the protecting group, the core labeled amino acid, L-phenylalanine-(¹³C₉, ¹⁵N), is an ideal tracer for such studies. In a typical experiment, cells or organisms are exposed to a medium containing the heavy-labeled phenylalanine. As new proteins are synthesized, they will incorporate this heavy amino acid. By collecting samples at different time points and analyzing the proteome by mass spectrometry, the ratio of heavy to light peptides for a given protein can be determined. This ratio increases over time as more of the protein pool is replaced by newly synthesized, labeled copies.
The FSR can be calculated using the following formula:
FSR (%/hour) = [ (E_p / E_precursor) / t ] * 100
Where:
E_p is the enrichment of the labeled amino acid in the protein-bound pool at the end of the labeling period.
E_precursor is the enrichment of the labeled amino acid in the precursor pool (e.g., the intracellular free amino acid pool).
t is the duration of the labeling period in hours.
Table 2: Representative Data for Measuring the Fractional Synthesis Rate of Myofibrillar Proteins
| Time Point (hours) | Precursor Pool Enrichment (E_precursor) with L-phenylalanine-(13C9, 15N) (%) | Protein-Bound L-phenylalanine-(13C9, 15N) Enrichment (E_p) (%) | Calculated Fractional Synthesis Rate (%/hour) |
| 0 | 0 | 0 | 0 |
| 2 | 50 | 0.10 | 0.10 |
| 4 | 50 | 0.21 | 0.105 |
| 6 | 50 | 0.30 | 0.10 |
This table provides an illustrative example of data that could be generated in an FSR study. The precursor enrichment is assumed to be constant after an initial loading phase. The FSR is calculated at each time point to demonstrate the rate of synthesis.
Assessment of Protein Degradation Kinetics
The counterpart to protein synthesis is protein degradation. Measuring the rate of protein degradation is essential for a complete picture of protein turnover. One common method to assess degradation kinetics is a pulse-chase experiment. nih.gov
In this approach, cells are first "pulsed" with a medium containing a heavy-labeled amino acid, such as L-phenylalanine-(¹³C₉, ¹⁵N), for a period sufficient to label a significant portion of the proteome. The cells are then "chased" by replacing the labeling medium with one containing the natural, unlabeled version of the amino acid. researchgate.net
As proteins are degraded, the heavy-labeled peptides will disappear from the proteome, while newly synthesized proteins will incorporate the light amino acid. By monitoring the decay in the abundance of the heavy-labeled peptides over time using mass spectrometry, the degradation rate constant (k_deg) for each protein can be determined. nih.gov
Table 3: Illustrative Pulse-Chase Data for Determining Protein Degradation Rate
| Time After Chase (hours) | Relative Abundance of Heavy-Labeled Peptide for Protein Y (%) |
| 0 | 100 |
| 6 | 75 |
| 12 | 56 |
| 24 | 31 |
| 48 | 10 |
This table represents a hypothetical dataset from a pulse-chase experiment. The decreasing relative abundance of the heavy-labeled peptide over time reflects the degradation of Protein Y. The degradation rate can be calculated by fitting these data to an exponential decay curve.
Advancements in Analytical Techniques Enabled by L Phenylalanine N Fmoc 13c9; 15n
Development of Novel NMR Pulse Sequences for Labeled Amino Acids
The incorporation of stable isotopes like 13C and 15N into amino acids is a cornerstone of modern biomolecular NMR spectroscopy. nih.gov This labeling strategy, combined with the development of sophisticated NMR pulse sequences, has been instrumental in overcoming challenges associated with signal overlap and sensitivity, especially in larger biomolecules. nih.govnih.gov
Multi-Dimensional, Multi-Nuclear Experiments for Enhanced Resolution and Sensitivity
Multi-dimensional NMR experiments, which correlate the chemical shifts of different nuclei (e.g., 1H, 13C, and 15N), are powerful tools for resolving the complex spectra of proteins. bitesizebio.com The introduction of 13C and 15N labels allows for the dispersion of crowded one-dimensional proton spectra into two, three, or even four dimensions, significantly improving resolution. nih.gov This enables the assignment of specific NMR signals to their corresponding nuclei within the protein's amino acid sequence. bitesizebio.com
Techniques like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment provide a unique peak for each proton attached to a nitrogen-15, effectively creating a "fingerprint" of the protein's backbone. bitesizebio.com By comparing the HSQC spectra of a protein in its free and ligand-bound states, researchers can map binding interfaces through chemical shift perturbation analysis. bitesizebio.com For proteins up to approximately 15 kDa, uniform 13C and 15N labeling facilitates the assignment of nearly all resonances. bitesizebio.com
The development of triple-resonance experiments, which correlate the amide 1H, 15N, and 13C nuclei, has been a major breakthrough, enabling the sequential assignment of backbone resonances in proteins as large as 269 residues. nih.gov Experiments such as the CBCA(CO)NH correlate the Cα and Cβ chemical shifts of one amino acid with the amide proton and nitrogen of the subsequent residue, providing crucial connectivity information for backbone assignment. nih.gov
| Experiment | Nuclei Correlated | Information Gained |
| 1H-15N HSQC | 1H, 15N | Backbone and side-chain amide "fingerprint" |
| HNCACB | 1H, 15N, 13Cα, 13Cβ | Intra-residue and sequential backbone correlations |
| HN(CO)CACB | 1H, 15N, 13Cα, 13Cβ | Sequential backbone correlations |
| N(CO)CA | 15N, 13Cα (previous residue) | Inter-residue backbone connectivity |
Specialized Techniques for Aromatic Residues in Large Biomolecules
Aromatic residues like phenylalanine and tyrosine are often critical for protein structure and function, but their NMR signals can be difficult to assign due to small chemical shift differences. nih.gov To address this, specialized labeling schemes and NMR techniques have been developed. Site-selective 13C labeling of aromatic side chains helps to resolve spectroscopic complications. nih.gov
For larger proteins, deuteration (replacing 1H with 2H) is often employed in conjunction with 13C and 15N labeling to improve the relaxation properties of the molecule and reduce spectral complexity. nmr-bio.comprotein-nmr.org.uk This "triple-labeling" approach allows for the application of NH-based experiments to study the structure and dynamics of large proteins. protein-nmr.org.uk Furthermore, regio- and stereoselective labeling of phenylalanine and tyrosine, which avoids directly connected 13C-1H pairs in the aromatic ring, has been shown to overcome the challenges of tightly coupled spin systems and enable unambiguous assignment of aromatic ring signals. nih.gov
Innovations in Mass Spectrometry Data Acquisition and Processing for Labeled Peptides
The use of isotopically labeled peptides, synthesized with compounds like L-PHENYLALANINE-N-FMOC (13C9; 15N), is central to quantitative proteomics using mass spectrometry. isotope.comisotope.comisotope.com Innovations in data acquisition and processing have further enhanced the power of this approach.
High-Resolution MS/MS and Data-Dependent Acquisition Methods
High-resolution mass spectrometry is crucial for accurately measuring the mass-to-charge ratio of peptides and their fragments, which is essential for confident identification and quantification. nih.gov Tandem mass spectrometry (MS/MS) is a key technique where precursor ions are selected, fragmented, and the resulting fragment ions are analyzed. creative-proteomics.com
Data-Dependent Acquisition (DDA) is a widely used method where the mass spectrometer automatically selects the most intense precursor ions from a full scan (MS1) for fragmentation and analysis in a subsequent scan (MS2). creative-proteomics.comyoutube.com This approach is effective for identifying a large number of peptides in a complex sample. creative-proteomics.com For sparsely labeled proteins, where peptides exist in various labeled and unlabeled states, high-resolution MS/MS with DDA can be used to sequence a large number of peptides even with limited sample amounts. acs.org
An alternative approach is Data-Independent Acquisition (DIA), where the mass spectrometer systematically fragments all ions within predefined mass-to-charge windows, providing a comprehensive record of all fragment ions. creative-proteomics.com This method can be particularly advantageous for quantification as it acquires fragment ion spectra for all precursors in a sample. creative-proteomics.com
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
| Precursor Selection | Selects most intense ions for fragmentation. creative-proteomics.comyoutube.com | Fragments all ions within predefined m/z windows. creative-proteomics.com |
| Data Acquisition | Dependent on the data from the preceding scan. youtube.com | Independent of the data from the preceding scan. youtube.com |
| Strengths | Good for peptide identification in complex mixtures. creative-proteomics.com | Comprehensive fragmentation data, good for quantification. creative-proteomics.com |
| Challenges | Stochastic selection can lead to missing values. | Complex data analysis requiring spectral libraries. |
Software Tools for Isotopic Deconvolution and Quantification
The analysis of mass spectrometry data from isotopically labeled experiments requires specialized software to deconvolute the complex spectra and accurately quantify the relative abundance of labeled and unlabeled peptides. Several software packages have been developed for this purpose.
For instance, programs have been created to simulate isotope patterns for various labeled states of a peptide and fit these simulations to the experimental data to determine the percent incorporation of 15N and 13C labels. acs.org This is particularly useful in cases of metabolic scrambling, where the isotopic labels may be incorporated into unintended amino acids. acs.org
Software tools like IsoQuant and UNiquant are designed for the quantitative analysis of proteomics data from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. nih.gov These tools provide methods for calculating peptide and protein abundance ratios and include visualization platforms to validate the quality of the quantification. nih.gov Other software, such as the suite from Progenesis LC-MS, offers solutions for label-free quantitation and can be adapted for stable isotope-based methods. nih.gov The OpenMS platform provides a range of tools for various proteomics analyses, including peptide and protein identification and quantification. galaxyproject.org
Integration of Multi-Omics Data with Isotopic Tracing Information
The integration of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic understanding of complex biological systems. nih.gov Isotopic tracing, using labeled compounds like L-PHENYLALANINE-N-FMOC (13C9; 15N), adds another layer of information by allowing researchers to follow the metabolic fate of specific molecules.
By combining multi-omics data with isotopic tracing, it is possible to link changes at the genomic or transcriptomic level to alterations in protein expression and metabolic fluxes. nih.gov For example, integrating transcriptomics, proteomics, and metabolomics data can help to elucidate the flow of information from gene expression to protein function and metabolic output. nih.gov
Several computational tools and platforms have been developed to facilitate the integration and interpretation of multi-omics data. nih.gov These tools can help to identify disease subtypes, predict biomarkers, and gain new insights into biological pathways. nih.gov For instance, pathway-based methods like multiGSEA can perform enrichment analysis on multiple omics layers simultaneously. ufz.de The integration of various omics data types is a key aspect of systems biology, enabling a more comprehensive modeling of disease mechanisms and the identification of potential diagnostic and therapeutic targets. nih.gov
Correlating Proteomic and Metabolomic Insights
The integration of proteomics and metabolomics, often referred to as "multi-omics," provides a more comprehensive understanding of cellular processes than either field can offer alone. The use of stable isotope-labeled compounds is a cornerstone of this integrated approach. L-PHENYLALANINE-N-FMOC (13C9; 15N), and its de-protected form L-Phenylalanine (13C9; 15N), serve as powerful tools to bridge the gap between these two layers of biological regulation. By tracing the journey of the heavy-labeled phenylalanine from the extracellular environment into the cell (metabolomics) and its subsequent incorporation into proteins (proteomics), researchers can directly link metabolite uptake and utilization with changes in the proteome.
One of the key methodologies in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govyoutube.comnih.govnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while the other is grown in a medium with a "heavy" (isotope-labeled) amino acid. youtube.comyoutube.com After a specific experimental treatment, the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. youtube.comyoutube.com The mass difference between the light and heavy peptides allows for their distinct detection and quantification. youtube.com While SILAC traditionally uses labeled arginine and lysine, the principle of metabolic labeling is broadly applicable and highlights the utility of isotopically labeled amino acids in quantitative proteomics. nih.govyoutube.com
A significant advancement in the correlation of proteomic and metabolomic data comes from studies that track the uptake and metabolic fate of labeled amino acids while also measuring global protein expression changes. A notable example is a multi-omics study that investigated the role of phenylalanine in enhancing mitochondrial function and hypoxic endurance. This research utilized L-phenylalanine-13C9, 15N to quantify the uptake of phenylalanine in cells under hypoxic conditions. The findings from the labeled amino acid uptake (metabolomics) were then correlated with changes in the proteome, providing a direct link between the availability of this specific amino acid and the cellular response to hypoxia.
The table below summarizes key findings from this integrative analysis, demonstrating how the uptake of labeled phenylalanine correlates with changes in protein expression and cellular function under hypoxic stress.
| Parameter | Condition | Observation | Implication |
| Phenylalanine Uptake | Hypoxia | Increased uptake of L-phenylalanine-13C9, 15N. | Demonstrates a higher demand for phenylalanine under hypoxic stress. |
| Protein Expression | Hypoxia + Phenylalanine | Upregulation of proteins involved in mitochondrial function and antioxidant defense. | Phenylalanine contributes to cellular adaptation to low oxygen by boosting mitochondrial health. |
| Cellular Function | Hypoxia + Phenylalanine | Enhanced cell viability and endurance under hypoxic conditions. | The increased uptake and subsequent impact on the proteome translate to improved cellular fitness. |
This integrated approach, empowered by the use of isotopically labeled L-phenylalanine, allows researchers to move beyond static snapshots of the proteome or metabolome. Instead, it enables the elucidation of dynamic relationships between nutrient availability, metabolic pathways, and the protein machinery that dictates the cellular response. The ability to trace the flow of atoms from a metabolite to a protein provides a powerful method for building more accurate and predictive models of complex biological systems.
Future Directions and Emerging Research Avenues
Expansion of L-PHENYLALANINE-N-FMOC (13C9; 15N) to New Biological Systems and Complex Assemblies
The utility of L-PHENYLALANINE-N-FMOC (13C9; 15N) is expanding beyond simple protein systems to more intricate biological contexts. Researchers are increasingly applying stable isotope labeling to investigate large, dynamic macromolecular complexes and whole-cell environments. The incorporation of labeled phenylalanine allows for the precise tracking of specific proteins within cellular pathways and complex assemblies, such as signal transduction complexes or viral machinery.
Future applications aim to leverage this compound for in-vivo imaging and tracking of proteins in living organisms. preprints.org For instance, incorporating labeled phenylalanine into proteins within a murine model could allow for real-time monitoring of biological processes. preprints.org This expansion requires overcoming the challenges of delivering the labeled amino acid efficiently and ensuring its incorporation into the target proteins in a living system. The study of membrane proteins, which are notoriously difficult to analyze, also represents a significant area of growth. researchgate.net Isotope labeling with compounds like L-PHENYLALANINE-N-FMOC (13C9; 15N) can help elucidate the structure and function of these critical cellular components.
Synergistic Application with Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
While NMR has been a primary beneficiary of isotope labeling, the synergy between L-PHENYLALANINE-N-FMOC (13C9; 15N) and other high-resolution structural techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography is a burgeoning field. In X-ray crystallography, incorporating heavy atoms can aid in solving the phase problem, a critical step in determining the three-dimensional structure of a protein. acs.org Although heavier elements are traditionally used, the precise location of 13C and 15N can provide valuable constraints for structure determination, especially for proteins that are difficult to crystallize or diffract poorly.
In Cryo-EM, which can visualize large and flexible complexes, isotope labeling offers a way to identify and assign specific subunits or domains within a larger density map. By knowing the location of the labeled phenylalanine residues, researchers can more accurately model the protein structure into the EM map. This hybrid approach is particularly powerful for studying the dynamics and conformational changes of proteins within their native assemblies. Research on 4-Iodo-L-phenylalanine has shown that X-ray absorption near-edge structure (XANES) spectroscopy is sensitive to the atomic interactions surrounding the iodine atom, highlighting how modifications to the phenylalanine ring can serve as probes in crystallographic studies. nih.gov
Development of Advanced Computational Tools for Isotope-Resolved Data Analysis
The increasing complexity of experiments utilizing L-PHENYLALANINE-N-FMOC (13C9; 15N) generates vast and intricate datasets that demand more sophisticated computational tools for analysis. A key challenge is to deconvolve the signals from the isotopically labeled protein from the background signals of the thousands of other molecules in a complex biological sample.
Future research will focus on developing algorithms and software capable of:
Automated Peak Identification: Automatically identifying and assigning the unique spectral signatures of the 13C and 15N labels in NMR and MS data.
Quantitative Flux Analysis: Using the isotopic enrichment data to model metabolic pathways and quantify the flow of metabolites through the system. preprints.org
Structural Modeling Integration: Combining isotope-derived distance restraints with data from other structural methods like Cryo-EM and X-ray crystallography to generate more accurate and comprehensive structural models.
Dynamic and Conformational Analysis: Developing methods to analyze subtle changes in isotope signals that reflect protein dynamics and conformational changes upon ligand binding or interaction with other molecules. acs.org
Innovations in Automated Synthesis and High-Throughput Labeling Strategies
The widespread application of L-PHENYLALANINE-N-FMOC (13C9; 15N) is currently limited by the cost and labor-intensive nature of its synthesis and incorporation into proteins. nih.govmdpi.com Future developments are aimed at making this powerful tool more accessible through automation and high-throughput methodologies.
Key areas of innovation include:
Automated Solid-Phase Peptide Synthesis (SPPS): The use of SPPS is a practical method for chemically synthesizing peptides containing non-canonical amino acids. nih.gov Automating this process for peptides incorporating L-PHENYLALANINE-N-FMOC (13C9; 15N) would significantly increase throughput and reduce costs.
Improved Biosynthetic Methods: Developing engineered microbial strains (like E. coli) that can efficiently produce isotopically labeled phenylalanine from inexpensive labeled precursors like 13C-glucose. nih.gov This would provide a cost-effective alternative to chemical synthesis. nih.gov
Cell-Free Protein Expression Systems: These systems allow for the direct addition of labeled amino acids to the reaction mixture, ensuring high levels of incorporation. utoronto.ca Optimizing these systems for high-yield production of proteins labeled with L-PHENYLALANINE-N-FMOC (13C9; 15N) is a promising avenue.
High-Throughput Screening: Developing screening methods to quickly identify optimal conditions for labeling specific proteins in various expression systems. nih.gov
| Labeling Strategy | Description | Advantages | Challenges | Relevant Research |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of peptides on a solid support, allowing for precise incorporation of labeled amino acids. | Site-specific incorporation, suitable for small to medium peptides. nih.gov | Limited by peptide length (<50-60 amino acids), speed. preprints.orgnih.gov | preprints.orgnih.gov |
| Bacterial Biosynthesis | Using engineered bacteria to produce labeled amino acids from labeled precursors. | Cost-effective for large-scale production. nih.gov | Requires specific bacterial strains and optimization of metabolic pathways. | nih.gov |
| Cell-Free Expression | In vitro protein synthesis using cell extracts, allowing direct addition of labeled amino acids. | High incorporation efficiency, potential for site-specific labeling with suppressor tRNAs. utoronto.ca | Can be expensive, yield may vary depending on the protein. | utoronto.ca |
Exploration of Non-Canonical Amino Acid Incorporation with Labeled Phenylalanine Scaffolds
The L-PHENYLALANINE-N-FMOC (13C9; 15N) molecule can serve as more than just a passive label; it can be a foundational scaffold for creating novel non-canonical amino acids (ncAAs) with unique functionalities. preprints.org By chemically modifying the phenylalanine side chain, researchers can introduce photo-crosslinkers, fluorescent probes, or reactive groups for bioorthogonal chemistry. preprints.orgacs.org
The stable isotopes within the scaffold provide a persistent spectroscopic handle, allowing these functional ncAAs to be tracked and analyzed within a protein. This approach, known as genetic code expansion, utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate these custom-built amino acids into proteins at specific sites in response to a reassigned codon (e.g., a stop codon). researchgate.netnih.gov
This powerful technique opens up possibilities for:
Mapping protein-protein interactions in living cells using photo-crosslinking ncAAs. preprints.org
Studying protein conformational changes with environmentally sensitive fluorescent ncAAs. preprints.org
Improving the therapeutic properties of proteins by introducing ncAAs that enhance stability or activity. researchgate.net
Q & A
Basic Research Questions
Q. What is the role of L-Phenylalanine-N-Fmoc (¹³C₉; ¹⁵N) in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : This isotopically labeled amino acid is incorporated into peptides during SPPS to enable precise quantification via mass spectrometry (MS). The ¹³C₉ and ¹⁵N labels provide distinct mass shifts, allowing differentiation from endogenous phenylalanine. For example, in synthesizing the antimicrobial peptide Pep19-2.5, four ¹³C₉;¹⁵N-labeled phenylalanine residues were introduced using Fmoc-Rink amide resin, with extended coupling times (2.5 hours) to ensure high isotopic enrichment .
Q. How is L-Phenylalanine-N-Fmoc (¹³C₉; ¹⁵N) utilized as an internal standard in LC-MS/MS assays?
- Methodological Answer : It serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variability in sample preparation. In UHPLC-ESI-MS/MS assays for thyroid hormones, Liothyronine-¹³C₉;¹⁵N demonstrated no matrix interference in stripped serum, enabling accurate quantification of endogenous analytes. Key parameters include optimized ion transitions (e.g., precursor/product ions: 166.1/120.1 for phenylalanine) and calibration curves validated across 0.5–500 ng/mL .
Q. What are the storage and stability considerations for L-Phenylalanine-N-Fmoc (¹³C₉; ¹⁵N)?
- Methodological Answer : The compound should be stored at -5°C to 5°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Long-term stability (>12 months) is achievable when aliquoted under inert gas (e.g., argon) to minimize oxidation. Purity (>99%) must be verified via HPLC before use in critical applications .
Advanced Research Questions
Q. How can researchers optimize mass spectrometry parameters for detecting L-Phenylalanine-N-Fmoc (¹³C₉; ¹⁵N) in complex biological matrices?
- Methodological Answer : Key optimizations include:
- Ion Source Settings : Electrospray ionization (ESI) in positive mode with a capillary voltage of 3.5 kV and desolvation temperature of 500°C.
- Mass Transitions : Use precursor ion m/z 166.1 → product ion m/z 120.1 for quantification, with collision energy optimized to 15–20 eV .
- Chromatography : A C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation in 3.5 minutes .
Q. What strategies mitigate discrepancies in isotopic enrichment levels during peptide synthesis?
- Methodological Answer : Incomplete isotopic incorporation can arise from competing side reactions or inefficient coupling. To address this:
- Extended Coupling Times : Use 2.5 hours for labeled residues (vs. 1 hour for unlabeled) to ensure >98% incorporation .
- Double Coupling : Repeat coupling steps with fresh activation reagents (e.g., HBTU/HOBt).
- Post-Synthesis Analysis : Validate enrichment via high-resolution MS and isotopic purity calculators (e.g., Sigma-Aldrich’s Isotope Distribution Tool) .
Q. How does acidic hydrolysis improve quantification of L-Phenylalanine-N-Fmoc (¹³C₉; ¹⁵N) in biological samples?
- Methodological Answer : Acidic hydrolysis (6 M HCl, 110°C, 24 hours) liberates the labeled phenylalanine from peptides, enabling direct LC-MS quantification. This approach bypasses enzymatic digestion variability and allows correlation between hydrolyzed ¹³C₉;¹⁵N-phenylalanine levels and the original peptide concentration (e.g., Pep19-2.5 in serum) .
Q. What experimental designs validate the absence of matrix effects in LC-MS/MS assays using this compound?
- Methodological Answer : To confirm no matrix interference:
- Post-Column Infusion : Spiked stripped serum with the analyte and internal standard to monitor ion suppression/enhancement.
- Slope Comparison : Calibration curves in pure solvent vs. matrix should have slopes within ±10% (e.g., R² > 0.99 for stripped vs. unstripped serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
